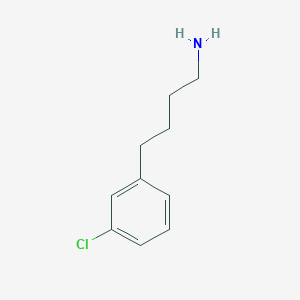

4-(3-Chlorophenyl)butan-1-amine

Descripción general

Descripción

4-(3-Chlorophenyl)butan-1-amine is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butyl chain attached to a chlorinated phenyl ring and an amine group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)butan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with butylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Chlorophenyl)butan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The chlorinated phenyl ring can be reduced to form the corresponding phenylbutanamine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenylbutanamine.

Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.

Aplicaciones Científicas De Investigación

4-(3-Chlorophenyl)butan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mecanismo De Acción

The mechanism of action of 4-(3-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorinated phenyl ring can interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom in the para position.

4-(2-Chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom in the ortho position.

4-Phenylbutan-1-amine: Lacks the chlorine atom on the phenyl ring.

Uniqueness

4-(3-Chlorophenyl)butan-1-amine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para analogs .

Actividad Biológica

4-(3-Chlorophenyl)butan-1-amine, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of a chlorophenyl group attached to a butylamine backbone. Its molecular formula is , and it can be synthesized through various methods, including reductive amination of 3-chlorobenzaldehyde with butan-1-amine.

Synthesis Pathway

- Starting Materials : 3-chlorobenzaldehyde, butan-1-amine.

- Reagents : Reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.

- Reaction Conditions : Typically conducted under anhydrous conditions at room temperature.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures demonstrate significant activity against various bacterial strains. The antimicrobial efficacy is attributed to the ability to disrupt bacterial cell membranes.

- Antidepressant Effects : Some derivatives of phenethylamines have been investigated for their potential antidepressant effects, suggesting that this compound may influence serotonin and dopamine pathways.

The biological effects of this compound are believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may act on various neurotransmitter receptors, including dopamine (DA) and serotonin (5HT) receptors, which are crucial in mood regulation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound possesses significant antimicrobial potential, warranting further investigation into its therapeutic applications.

Antidepressant Activity

In a pharmacological study assessing the antidepressant-like effects of phenethylamines, this compound was evaluated using the forced swim test in rodents. The results indicated a reduction in immobility time, suggesting an antidepressant effect comparable to established treatments.

Propiedades

IUPAC Name |

4-(3-chlorophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCKGJZYCMYNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.